N-(2-Methoxyphenyl)piperazine hemicarbonate
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Overview
Description
N-(2-Methoxyphenyl)piperazine hemicarbonate: is a chemical compound known for its significant pharmacological properties. It is an effective blocker of striatal dopaminergic receptors in the brain, exhibiting pronounced antihypertensive and weak sympatholytic activities in experimental animals . This compound is also a building block for many serotonergic and dopaminergic agents, some of which have antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)piperazine hemicarbonate involves the reaction of 1-(2-methoxyphenyl)piperazine with carbonic acid. The process typically includes the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition reaction: This reaction is used to functionalize pyrazolylvinyl ketones and prepare cyclic amine substituted derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, but detailed information on this process is limited.
Substitution: This compound can participate in substitution reactions, such as the Aza-Michael addition reaction.
Common Reagents and Conditions:
Aza-Michael addition reaction: This reaction involves the use of pyrazolylvinyl ketones and cyclic amine substituted derivatives.
Cyclization reactions: These reactions typically involve the use of sulfonium salts and basic conditions.
Major Products: The major products formed from these reactions include functionalized pyrazolylvinyl ketones and cyclic amine substituted derivatives .
Scientific Research Applications
Chemistry: : N-(2-Methoxyphenyl)piperazine hemicarbonate is used as a building block for synthesizing various serotonergic and dopaminergic agents .
Biology: : The compound has been studied for its acaricidal activity in bioassays .
Medicine: : It exhibits antihypertensive and weak sympatholytic activities, making it a potential candidate for treating hypertension .
Industry: : The compound is used in the development of various pharmaceutical agents due to its pharmacological properties .
Mechanism of Action
N-(2-Methoxyphenyl)piperazine hemicarbonate exerts its effects by blocking striatal dopaminergic receptors in the brain . This action leads to a reduction in blood pressure and exhibits weak sympatholytic activities. The compound’s mechanism of action involves interaction with dopaminergic and serotonergic pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound is a precursor to N-(2-Methoxyphenyl)piperazine hemicarbonate and shares similar pharmacological properties.
N-(2-Fluoroethoxy)piperazine: This compound is used in the synthesis of substituted 1H-indolyl carboxylic acid amides and has affinities for dopamine receptors.
Uniqueness: this compound is unique due to its pronounced antihypertensive and weak sympatholytic activities, making it a valuable compound in pharmacological research and potential therapeutic applications .
Properties
CAS No. |
82010-88-6 |
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Molecular Formula |
C23H34N4O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
carbonic acid;1-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/2C11H16N2O.CH2O3/c2*1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;2-1(3)4/h2*2-5,12H,6-9H2,1H3;(H2,2,3,4) |
InChI Key |
INQXKLUQTNOTIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.COC1=CC=CC=C1N2CCNCC2.C(=O)(O)O |
Origin of Product |
United States |
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